3-Amino-5-(butylcarbamoyl)phenylboronic acid
Overview
Description
3-Amino-5-(butylcarbamoyl)phenylboronic acid is an organic compound with the molecular formula C11H17BN2O3. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical and biological applications .
Mechanism of Action
Target of Action
3-Amino-5-(butylcarbamoyl)phenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The primary targets of this compound are diol-compounds . It has the ability to selectively bind with these compounds, which makes it useful in developing sensors for detecting saccharides and glycosylated biomolecules .
Mode of Action
The compound interacts with its targets (diol-compounds) through a process known as binding . This interaction results in the formation of a complex that can be employed in developing sensors for detecting saccharides and glycosylated biomolecules .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . Moreover, the boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The result of the compound’s action is the formation of a complex that can be used in the development of sensors for detecting saccharides and glycosylated biomolecules . This is achieved through its selective binding with diol-compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(butylcarbamoyl)phenylboronic acid typically involves the reaction of 3-Aminophenylboronic acid with butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(butylcarbamoyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
3-Amino-5-(butylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3-Aminophenylboronic acid: Lacks the butylcarbamoyl group, making it less hydrophobic and potentially less selective in binding applications.
4-(3-Butenylsulfonyl)phenylboronic acid: Contains a sulfonyl group, which imparts different binding properties and selectivity compared to the butylcarbamoyl group.
Uniqueness
3-Amino-5-(butylcarbamoyl)phenylboronic acid is unique due to its butylcarbamoyl group, which enhances its hydrophobicity and binding selectivity. This makes it particularly useful in applications requiring specific interactions with hydrophobic or amphiphilic molecules .
Properties
IUPAC Name |
[3-amino-5-(butylcarbamoyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O3/c1-2-3-4-14-11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,2-4,13H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIYULWWNCFIGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)NCCCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194967 | |
Record name | Boronic acid, B-[3-amino-5-[(butylamino)carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096340-15-5 | |
Record name | Boronic acid, B-[3-amino-5-[(butylamino)carbonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-amino-5-[(butylamino)carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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